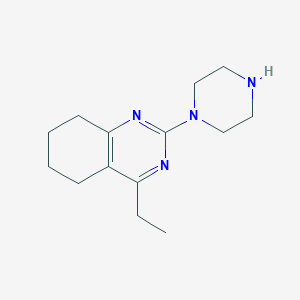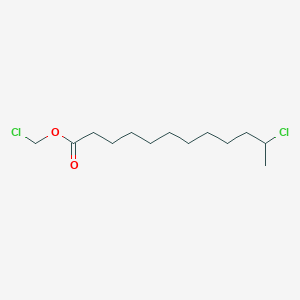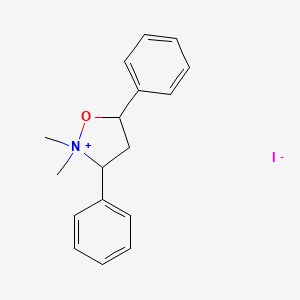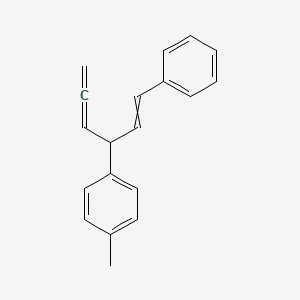
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a phenylhexa-1,4,5-trien-3-yl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylhexa-1,4,5-trien-3-yl intermediate: This can be achieved through a series of reactions starting from simpler aromatic compounds.
Coupling with methylbenzene: The intermediate is then coupled with methylbenzene under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triene system.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(1-phenylhexa-1,4,5-trien-3-yl)benzene can be compared with similar compounds such as:
5-Methyl-1-phenylhexa-1,3,4-triene: This compound has a similar structure but differs in the position of the double bonds, leading to different chemical properties and reactivity.
Benzene, 1-(1,5-dimethylhexyl)-4-methyl-: Another related compound with variations in the alkyl substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
87639-16-5 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
InChI |
InChI=1S/C19H18/c1-3-7-18(19-13-10-16(2)11-14-19)15-12-17-8-5-4-6-9-17/h4-15,18H,1H2,2H3 |
InChI-Schlüssel |
LPIDFQNCOZJZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C=CC2=CC=CC=C2)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
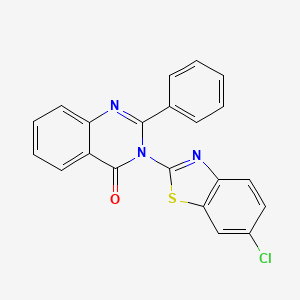
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)

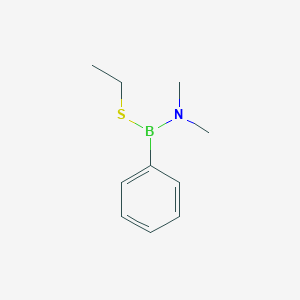
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
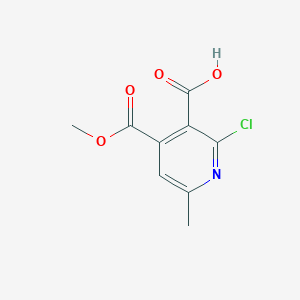

![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
